2''-O-Coumaroyljuglanin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

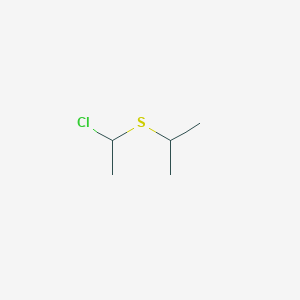

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIKFIFUIPULCE-QRJDQECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2''-O-Coumaroyljuglanin: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Coumaroyljuglanin is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant and cytotoxic properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, also known as Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside, is classified as a flavone glycoside.[1][2] Its structure consists of a kaempferol backbone, which is a flavonoid, linked to an arabinofuranoside sugar moiety. A coumaroyl group is attached to the 2'' position of the sugar.

The chemical details of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [2] |

| Molecular Formula | C29H24O12 | [2][3] |

| Molecular Weight | 564.49 g/mol | [4] |

| Synonyms | 2''-O-p-Cumaroyleuglanin, Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside | [1] |

| Natural Sources | Flowers of Prunus spinosa L., Abies delavayi | [1][2][5] |

Biological Activities

As a member of the flavonoid family, this compound is presumed to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are characteristic of this class of compounds.[6][7]

Cytotoxic Activity

Limited but specific data is available regarding the cytotoxic effects of this compound. One study has reported its activity against human lung cancer cells.

| Cell Line | IC50 Value (µM) | Reference |

| Human Lung Cancer | 15.42 | [1] |

This finding suggests a potential for this compound as a lead compound in the development of novel anticancer agents. Further research is warranted to explore its efficacy against a broader range of cancer cell lines and to elucidate its mechanism of action.

Antioxidant Activity

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methodologies for the study of flavonoids can be applied.

Isolation and Purification

A general workflow for the isolation of this compound from its natural sources, such as the flowers of Prunus spinosa, would typically involve the following steps:

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound can be elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the positions of the sugar and coumaroyl moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which helps in identifying the different structural components.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophoric system of the flavonoid.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound to the modulation of any particular signaling pathways. Given the known activities of other flavonoids, it is plausible that this compound could interact with various cellular signaling cascades, such as those involved in inflammation (e.g., NF-κB), cell proliferation and survival (e.g., PI3K/Akt, MAPK), and apoptosis. Further research is necessary to investigate these potential interactions.

Future Directions

The available data on this compound suggests that it is a compound of interest for further investigation in the field of drug discovery. Key areas for future research include:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a wide panel of cancer cell lines and assessing its antioxidant, anti-inflammatory, and other potential therapeutic activities through in vitro and in vivo studies.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying its biological activities, including its effects on specific cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to understand the structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

-

Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure and demonstrated cytotoxic activity against human lung cancer cells. While current knowledge about its biological activities and mechanisms of action is limited, its structural features suggest a potential for a broader range of therapeutic applications. This technical guide consolidates the existing information and highlights the need for further research to fully uncover the therapeutic potential of this natural compound.

References

- 1. α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The antiproliferative effect of coumarins on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Natural Sources of 2''-O-Coumaroyljuglanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin is a naturally occurring flavonoid, specifically a kaempferol glycoside, that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, with a focus on quantitative data, experimental protocols for its extraction and analysis, and insights into its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

Quantitative Data

Direct quantitative analysis of this compound in Prunus spinosa flowers is not extensively reported. However, studies on the phytochemical composition of Prunus spinosa provide valuable data on the content of total flavonoids and related compounds, suggesting the potential for significant amounts of this compound.

Table 1: Phytochemical Composition of Prunus spinosa Flower Extracts

| Compound Class | Method | Concentration (mg/g of dry extract) | Reference |

| Total Phenolics | Spectrophotometric | Up to 584.07 | |

| Total Flavonoids | Spectrophotometric | Up to 490.63 | |

| Proanthocyanidins | Spectrophotometric | Up to 109.43 | |

| Phenolic Acids | Spectrophotometric | Up to 66.77 |

It is important to note that these values represent the total content of each compound class and not the specific amount of this compound. Further targeted quantitative studies are required to determine the precise concentration of this specific flavonoid.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from its natural source, based on established protocols for similar flavonoids.

Extraction of Flavonoids from Prunus spinosa Flowers

This protocol is adapted from methodologies used for the extraction of phenolic compounds from Prunus spinosa.

-

Plant Material Preparation:

-

Collect fresh flowers of Prunus spinosa and air-dry them in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the flowers into a fine powder using a laboratory mill.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

-

Perform the extraction at room temperature for 24 hours with continuous agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.

-

Isolation of this compound

This protocol outlines a general procedure for the isolation of kaempferol glycosides using column chromatography.

-

Fractionation of the Crude Extract:

-

Suspend the crude ethanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the flavonoid content of each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v).

-

-

Column Chromatography:

-

Subject the ethyl acetate or n-butanol fraction, which is expected to be rich in flavonoids, to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increasing the proportion of methanol.

-

Collect the fractions and monitor them by TLC.

-

-

Preparative HPLC:

-

Pool the fractions containing the compound of interest and subject them to preparative high-performance liquid chromatography (HPLC) for final purification.

-

Use a C18 column and a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).

-

Quantitative Analysis by HPLC-DAD

This method allows for the quantification of this compound in plant extracts.

-

Instrumentation:

-

A high-performance liquid chromatograph equipped with a diode array detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 265 nm and 315 nm for kaempferol and coumaroyl moieties, respectively).

-

-

Standard Preparation:

-

Prepare a stock solution of isolated and purified this compound of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Quantification:

-

Inject the plant extract and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of this compound are limited, the biological activities of its aglycone, kaempferol, and related glycosides are well-documented. These compounds are known to possess potent antioxidant and anti-inflammatory properties. The diagram below illustrates a potential anti-inflammatory signaling pathway that may be modulated by kaempferol glycosides.

Caption: Putative anti-inflammatory signaling pathway of this compound.

The diagram illustrates how an inflammatory stimulus like Lipopolysaccharide (LPS) can activate signaling cascades such as the MAPK and NF-κB pathways in macrophages, leading to the production of pro-inflammatory mediators. Kaempferol glycosides, including potentially this compound, are hypothesized to exert their anti-inflammatory effects by inhibiting these key signaling pathways.

Experimental Workflow

The following diagram outlines the logical workflow for the extraction, isolation, and analysis of this compound from Prunus spinosa flowers.

Caption: Workflow for isolation and analysis of this compound.

This workflow provides a step-by-step guide from the initial plant material processing to the final analysis and quantification of the target compound.

Conclusion

This compound, a kaempferol glycoside found in the flowers of Prunus spinosa, represents a promising natural product for further investigation. While specific quantitative data for this compound remains to be fully elucidated, the methodologies for its extraction, isolation, and analysis are well-established for related flavonoids. The potential for this compound to modulate inflammatory signaling pathways warrants further research to explore its therapeutic applications. This guide provides a foundational resource for scientists and researchers to advance the study of this compound.

References

The Biosynthesis of 2''-O-Coumaroyljuglanin in Prunus spinosa: A Technical Whitepaper for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the putative biosynthetic pathway of 2''-O-Coumaroyljuglanin, a significant acylated flavonol glycoside identified in the flowers of Prunus spinosa (blackthorn). While the complete pathway has not been fully elucidated in P. spinosa, this paper constructs a scientifically supported putative pathway based on established knowledge of flavonoid biosynthesis in the Prunus genus and related plant species. This guide details the enzymatic steps from the precursor L-phenylalanine to the final acylated product, presents available quantitative data on flavonoid content in P. spinosa, and provides comprehensive experimental protocols for key analytical and biochemical procedures relevant to the study of this pathway. Visualizations of the biosynthetic pathway and a general experimental workflow are provided to facilitate understanding. This whitepaper is intended to serve as a foundational resource for researchers investigating the biosynthesis of complex flavonoids and for professionals in drug development exploring the potential of these natural products.

Introduction

Prunus spinosa L., commonly known as blackthorn, is a species in the Rosaceae family that is recognized for its rich composition of bioactive polyphenolic compounds, including flavonoids. Among these, this compound, an acylated derivative of the flavonol glycoside juglanin, has been isolated from its flowers. Juglanin itself is kaempferol 3-O-α-L-arabinofuranoside. The acylation of flavonoids can significantly alter their chemical properties, such as stability and lipophilicity, which in turn can affect their bioavailability and biological activity. Understanding the biosynthetic pathway of such complex flavonoids is crucial for their potential exploitation in pharmaceutical and nutraceutical applications. This document outlines the proposed multi-step enzymatic synthesis of this compound in P. spinosa.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the general phenylpropanoid pathway, branches into flavonoid biosynthesis to produce the kaempferol backbone, and is followed by glycosylation and acylation steps.

Stage 1: Phenylpropanoid Pathway and Kaempferol Biosynthesis

The initial steps of the pathway convert L-phenylalanine to p-Coumaroyl-CoA, a central precursor for various phenylpropanoids, including flavonoids.[1] This is followed by a series of enzymatic reactions leading to the formation of the flavonol kaempferol.[1][2] The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-Coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.[3]

-

Flavonol Synthase (FLS): Introduces a double bond in the C-ring of dihydrokaempferol to form the flavonol, kaempferol.[4]

Stage 2: Glycosylation of Kaempferol to Juglanin

The kaempferol aglycone is then glycosylated to form juglanin (kaempferol 3-O-α-L-arabinofuranoside). This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, in this case likely UDP-arabinose, to an acceptor molecule.[5]

-

UDP-Glycosyltransferase (UGT): Specifically, a UDP-arabinose:flavonol-3-O-arabinosyltransferase would catalyze the transfer of an arabinofuranose group to the 3-hydroxyl position of kaempferol.

Stage 3: Acylation of Juglanin

The final step in the biosynthesis of this compound is the acylation of the arabinose moiety of juglanin with a p-coumaroyl group. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent acyltransferases. These enzymes utilize an activated acyl donor, p-Coumaroyl-CoA, which is also a product of the general phenylpropanoid pathway.

-

Acyl-CoA Acyltransferase: A specific hydroxycinnamoyl-CoA:flavonoid glycoside acyltransferase would catalyze the transfer of the p-coumaroyl group from p-Coumaroyl-CoA to the 2''-hydroxyl position of the arabinose sugar of juglanin.

The complete putative pathway is visualized in the diagram below.

References

- 1. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and in silico characterization of glycosyltransferases from red sweet cherry (Prunus avium L.) reveals their broad specificity toward phenolic substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of 2''-O-Coumaroyljuglanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the detailed experimental protocols and quantitative data essential for researchers in natural product chemistry and drug development.

Compound Identification:

-

Systematic Name: Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside

-

Synonyms: 2''-O-p-Cumaroyleuglanin

-

Compound Class: Flavonoid Glycoside

-

CAS Number: 67214-05-5

-

Molecular Formula: C₂₉H₂₄O₁₂

-

Molecular Weight: 564.5 g/mol

Discovery and Natural Source

This compound was first isolated from the flowers of the blackthorn plant, Prunus spinosa L.[1][2]. Along with several other flavonoids, its identification marked a significant contribution to the phytochemical understanding of this traditional medicinal plant. The initial discovery and structural elucidation were carried out by Olszewska and Wolbis in 2001, and their work remains the primary reference for the isolation of this compound[1].

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Prunus spinosa flowers, based on the foundational research in this area.

I. Extraction and Isolation

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation.

1. Plant Material and Extraction:

-

Plant Material: Air-dried flowers of Prunus spinosa L.

-

Extraction Solvents: Methanol and Chloroform

-

Procedure:

-

The dried plant material is exhaustively extracted with methanol.

-

The resulting methanol extract is then partitioned with chloroform to remove non-polar compounds.

-

The methanol phase, containing the polar flavonoid glycosides, is concentrated under reduced pressure.

-

2. Chromatographic Purification:

-

Column Chromatography (CC):

-

Stationary Phase: Cellulose

-

Mobile Phase: A gradient of n-butanol, acetic acid, and water (4:1:5, v/v/v; upper phase) is used for initial fractionation of the concentrated methanol extract.

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

Stationary Phase: Cellulose

-

Mobile Phase: 30% acetic acid is employed for the final purification of the fractions containing this compound.

-

A visual representation of the isolation and purification workflow is provided below.

II. Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

1. Ultraviolet (UV) Spectroscopy:

-

Method: The UV spectrum is recorded in methanol (MeOH) and with the addition of various shift reagents to confirm the positions of free hydroxyl groups on the flavonoid skeleton.

-

Expected Results: The spectrum should exhibit two major absorption bands, Band I (300-400 nm) and Band II (240-280 nm), which are characteristic of the flavone nucleus.

2. Infrared (IR) Spectroscopy:

-

Method: The IR spectrum is typically recorded using a potassium bromide (KBr) pellet.

-

Expected Results: The spectrum will show characteristic absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and ester linkages.

3. Mass Spectrometry (MS):

-

Method: Liquid Secondary Ionization Mass Spectrometry (LSI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Expected Results: The mass spectrum should show a molecular ion peak consistent with the molecular formula C₂₉H₂₄O₁₂. Fragmentation patterns can provide information about the glycosidic linkages and the coumaroyl moiety.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H NMR and ¹³C NMR spectra are recorded to determine the precise structure, including the nature of the sugar moiety, the coumaroyl group, and their points of attachment to the kaempferol aglycone.

-

Expected Results: The proton and carbon chemical shifts will be consistent with the structure of Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside.

Quantitative Data

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₂₄O₁₂ |

| Molecular Weight | 564.5 g/mol |

| Appearance | Yellow, amorphous powder |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| UV (MeOH) λmax (nm) | Band I: ~315 nm, Band II: ~268 nm |

| IR (KBr) νmax (cm⁻¹) | ~3400 (OH), ~1690 (C=O, ester), ~1655 (C=O, γ-pyrone), ~1605 (aromatic C=C) |

| LSI-MS m/z | [M+H]⁺ at ~565 |

| ¹H NMR (DMSO-d₆) δ (ppm) | Signals corresponding to kaempferol, p-coumaric acid, and arabinofuranoside moieties. |

| ¹³C NMR (DMSO-d₆) δ (ppm) | Signals consistent with the carbon skeleton of the complete molecule. |

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, kaempferol, and related glycosides are well-documented. These compounds are known to possess significant anti-inflammatory and antioxidant properties.

Anti-Inflammatory Activity: Kaempferol and its glycosides have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Antioxidant Activity: The antioxidant effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

The diagram below illustrates the putative mechanism of action for the anti-inflammatory and antioxidant effects of kaempferol glycosides like this compound.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and other related natural products. Further research into the specific biological mechanisms of this compound is warranted to fully elucidate its pharmacological profile.

References

In-Depth Technical Guide: 2''-O-Coumaroyljuglanin

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Synonyms: 2''-O-p-Cumaroyleuglanin, Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside

CAS Number: 67214-05-5

| Chemical and Physical Properties | |

| Molecular Formula | C29H24O12 |

| Molecular Weight | 564.5 g/mol |

| Natural Source | Abies delavayi (Delavay's Fir)[1] |

Biological Activity

2''-O-Coumaroyljuglanin, a flavonoid glycoside, has demonstrated noteworthy biological activity, particularly in the realm of oncology. Research has highlighted its potential as a cytotoxic agent against human cancer cell lines.

Anticancer Activity

A key study has identified the cytotoxic potential of this compound against the human lung adenocarcinoma cell line, A549.

| Cell Line | Activity | Value |

| A549 (Human Lung Adenocarcinoma) | IC50 | 15.42 μM[2] |

The broader class of coumarins, to which this compound belongs, is known to exhibit anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of tumor cell proliferation, modulation of oxidative stress, and the inhibition of angiogenesis and metastasis.

Experimental Protocols

Cytotoxicity Assay against A549 Human Lung Cancer Cell Line

While the specific protocol for determining the IC50 value of this compound is not detailed in the available literature, a general and widely accepted methodology for assessing cytotoxicity against the A549 cell line using the MTT assay is provided below. This protocol is representative of the type of procedure likely used to obtain the reported data.

Objective: To determine the concentration of this compound that inhibits the growth of A549 cells by 50% (IC50).

Materials:

-

A549 human lung adenocarcinoma cell line

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a CO2 incubator.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted with fresh cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A control group receiving only the vehicle (DMSO at the highest concentration used) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, in a CO2 incubator.

-

MTT Assay: Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on studies of structurally related flavonoids and coumarins, it is plausible that its biological effects are mediated through established pathways known to be involved in cell proliferation, inflammation, and apoptosis.

Potential Anticancer Signaling Pathways

The anticancer activity of coumarins and flavonoids is often attributed to their interaction with key signaling cascades that regulate cell fate.

Potential Anti-inflammatory Signaling Pathways

Flavonoids are well-documented for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. These pathways are central to the production of inflammatory mediators like nitric oxide (NO) and various cytokines. A structurally similar compound, kaempferol-3-O-β-d-glucuronate, has been shown to exert anti-inflammatory effects by downregulating the MAPK and NF-κB pathways in microglial cells.

Future Directions

Further research is warranted to fully characterize the therapeutic potential of this compound. Specifically, studies should focus on:

-

Elucidating the precise molecular targets and mechanisms of action responsible for its anticancer activity.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory properties.

-

Investigating its effects on a broader range of cancer cell lines.

-

Exploring its pharmacokinetic and pharmacodynamic profiles to assess its suitability for drug development.

References

The Biological Activity of Kaempferol Glycosides: A Focus on 2''-O-Coumaroyljuglanin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kaempferol glycosides, a class of naturally occurring flavonoids, have garnered significant attention within the scientific community for their diverse and potent biological activities. These compounds, characterized by a kaempferol aglycone linked to one or more sugar moieties, are widely distributed in the plant kingdom and are integral components of many traditional medicines. This technical guide provides an in-depth exploration of the biological activities of kaempferol glycosides, with a specific focus on the promising but less-studied compound, 2''-O-Coumaroyljuglanin. Also known as Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside, this molecule exhibits a unique structural modification—the addition of a coumaroyl group—that may significantly influence its pharmacological profile.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive overview of the current state of knowledge, present available quantitative data, detail relevant experimental methodologies, and visualize the complex signaling pathways involved in the biological actions of these compounds.

Biological Activities of Kaempferol Glycosides

Kaempferol and its glycosides possess a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[1] The glycosylation pattern, as well as other substitutions on the flavonoid backbone, can significantly impact the bioavailability and specific biological activity of these molecules.[2]

Antioxidant Activity

The antioxidant properties of kaempferol glycosides are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cancer and cardiovascular diseases.[1][3]

Anti-inflammatory Activity

Chronic inflammation is another key factor in the development of various diseases. Kaempferol glycosides have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][5]

Anticancer Activity

The anticancer potential of kaempferol and its glycosides has been extensively studied.[1][3] These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.[3] Their mechanisms of action are often multifaceted, involving the modulation of various signaling pathways critical for cancer cell survival and progression.

Quantitative Data on Biological Activity

While extensive research exists for kaempferol and some of its common glycosides, specific quantitative data for this compound remains limited in publicly available literature. However, studies on plant extracts known to contain this and related kaempferol glycosides provide valuable insights into their potential efficacy.

Table 1: Cytotoxicity of Prunus spinosa (Blackthorn) Extracts on Cancer Cell Lines

Prunus spinosa is a known source of kaempferol glycosides.

| Cell Line | Extract Type | IC50 (µg/mL) | Reference |

| HT-29 (Colon Cancer) | Aqueous Fruit Extract | 173.7 (48h) | [6] |

| LN229 (Glioblastoma) | Methanol Fruit Extract | 5.245 | [7] |

| U87 (Glioblastoma) | Methanol Fruit Extract | 9.777 | [7] |

| T98G (Glioblastoma) | Methanol Fruit Extract | 5.459 | [7] |

Table 2: Inhibition of Nitric Oxide (NO) Production by Compounds from Polygonum multiflorum

Polygonum species are known to contain various flavonoids, including kaempferol glycosides. While not this compound, these data for related flavonoids provide context for anti-inflammatory potential.

| Compound | IC50 (µM) | Reference |

| Quercetin | 12.0 ± 0.8 | [8] |

| Apigenin | 17.8 ± 0.6 | [8] |

| Luteolin | 7.6 ± 0.3 | [8] |

| L-NMMA (Positive Control) | 22.1 | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of kaempferol glycosides.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Include a control group containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of supernatant, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

-

The IC50 value can be calculated from the dose-response curve.[8]

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Signaling Pathways and Visualizations

The biological effects of kaempferol glycosides are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaempferol glycosides can inhibit this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by kaempferol glycosides.

MAPK Signaling Pathway in Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer. Kaempferol glycosides can modulate this pathway, leading to anticancer effects.

Caption: Modulation of the MAPK signaling pathway by kaempferol glycosides.

Nrf2-ARE Antioxidant Response Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like some flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2-ARE antioxidant pathway by kaempferol glycosides.

Conclusion and Future Directions

Kaempferol glycosides, including this compound, represent a promising class of natural compounds with significant therapeutic potential. Their multifaceted biological activities, spanning antioxidant, anti-inflammatory, and anticancer effects, are rooted in their ability to modulate key cellular signaling pathways. While this guide provides a comprehensive overview of the current knowledge and methodologies, it also highlights a critical gap: the need for more specific quantitative data on the biological activities of individual, purified kaempferol glycosides like this compound.

Future research should focus on the isolation and purification of these specific compounds to allow for a more precise determination of their pharmacological profiles and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of these natural molecules and paving the way for their development into novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol 3-(2''-(E)-p-coumaroyl-alpha-L-arabinofuranoside) | C29H24O12 | CID 44259007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Preliminary Investigation of Astragalus arpilobus subsp. hauarensis: LC-MS/MS Chemical Profiling, In Vitro Evaluation of Antioxidant, Anti-Inflammatory Properties, Cytotoxicity, and In Silico Analysis against COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extract and Cytotoxic Effects on Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Therapeutic Potential of 2''-O-Coumaroyljuglanin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2''-O-Coumaroyljuglanin, a flavonoid glycoside, presents a compelling case for further investigation into its therapeutic potential. As a member of the flavonoid and coumarin classes of natural compounds, it is positioned at the intersection of well-documented antioxidant, anti-inflammatory, and anticancer activities. This document provides a comprehensive overview of the current, albeit limited, understanding of this compound, including its chemical properties and putative biological activities. While specific experimental data on this compound remains scarce, this guide synthesizes available information and extrapolates potential mechanisms and therapeutic avenues based on related compounds, offering a foundational resource for researchers and drug development professionals.

Introduction

This compound is a natural product identified as a flavone glycoside.[1] It is also known by its synonym, Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside.[1] This compound has been isolated from plant sources such as the herbs of Abies delavayi and has been noted for its antioxidant activity. The structural combination of a kaempferol glycoside with a coumaroyl group suggests a potential for multifaceted biological effects, drawing from the known properties of both flavonoids and coumarins. Flavonoids are widely recognized for their health benefits, including roles in mitigating cancer, cardiovascular diseases, and inflammation, largely attributed to their antioxidant properties and modulation of cellular signaling pathways. Similarly, coumarins exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and neuroprotective effects.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

| Property | Value | Reference |

| Synonyms | Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside | [1] |

| Molecular Formula | C29H24O12 | [1] |

| Molecular Weight | 564.5 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Purity | 97% | [1] |

| Density | 1.7±0.0 g/cm3 | [1] |

| Boiling Point | 903.5±0.0 °C at 760 mmHg | [1] |

Potential Therapeutic Uses and Mechanism of Action

While direct experimental evidence for the therapeutic applications of this compound is not extensively documented, its structural components suggest several promising areas of investigation.

Antioxidant Activity

The presence of phenolic hydroxyl groups in the kaempferol and coumaric acid moieties strongly suggests that this compound possesses significant antioxidant potential. Antioxidants are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cancer and cardiovascular disease. The mechanism would likely involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

Flavonoids and coumarins are known to exert anti-inflammatory effects through various mechanisms. These include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound shares these properties.

Anticancer Potential

The anticancer activities of kaempferol and its glycosides are well-documented and involve mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. Coumarins have also been shown to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. The combined structure of this compound could therefore offer a synergistic anticancer effect.

Putative Signaling Pathway Involvement

Based on the activities of related flavonoids and coumarins, this compound may modulate key cellular signaling pathways. One potential target is the Notch signaling pathway , which is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.

Below is a hypothetical representation of how this compound might influence a generic inflammatory signaling cascade leading to the inhibition of pro-inflammatory gene expression.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Future Research

To substantiate the therapeutic potential of this compound, a series of well-defined experiments are necessary. The following outlines a potential experimental workflow.

References

2''-O-Coumaroyljuglanin: A Potential Mediator of Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites are crucial for the survival of plants, acting as a primary defense mechanism against a multitude of biotic and abiotic stresses. Among these, flavonoids represent a diverse group of phenolic compounds with well-documented roles in plant defense. This technical guide focuses on 2''-O-Coumaroyljuglanin, a specific acylated flavonoid glycoside. While direct research on this compound is limited, this document synthesizes available information on its chemical nature, its presence in the plant kingdom, and its putative role in plant defense, drawing inferences from structurally related compounds. This guide also provides detailed experimental protocols and conceptual frameworks for future research into the bioactivity and mechanisms of action of this compound and similar natural products.

Introduction to this compound

This compound is a flavonoid, a class of secondary metabolites known for their protective functions in plants.[1] Specifically, it is an acylated flavonol glycoside. Flavonoids are synthesized via the phenylpropanoid pathway and play diverse roles in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.[1][2]

Chemical Structure and Properties:

The chemical name for this compound is Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside .[3][4][5] Its structure consists of a kaempferol aglycone, which is a common flavonol, attached to an arabinofuranoside sugar moiety at the 3-O position. This sugar is further acylated with a p-coumaroyl group at the 2'' position. The presence of the coumaroyl group classifies it as an acylated flavonoid. Acylation can modify the solubility, stability, and biological activity of flavonoid glycosides.[6]

Occurrence in Plants:

This compound has been isolated from the flowers of Prunus spinosa (blackthorn), a member of the Rosaceae family.[7][8] Prunus spinosa is known to be a rich source of various phenolic compounds, including flavonoids, which are believed to contribute to its traditional medicinal uses and its resilience in various environments.[9][10]

Putative Role in Plant Defense

Direct experimental evidence for the role of this compound in plant defense is currently lacking in the scientific literature. However, based on the known functions of its constituent parts (kaempferol, coumaric acid) and other structurally related acylated flavonoids, a defensive role can be inferred. Plant chemical defenses can be either constitutive or induced upon attack by herbivores or pathogens.[11][12] Flavonoids are known to be involved in both types of defense.[2]

Antifungal Activity

Flavonoids, including kaempferol and its derivatives, are known to possess antifungal properties.[13][14] Acylated flavonoid glycosides have also demonstrated antifungal activity.[15][16] The proposed mechanisms of antifungal action for flavonoids include membrane disruption, inhibition of fungal enzymes, and interference with fungal growth and development.

Inference for this compound: The presence of the kaempferol backbone suggests potential antifungal activity. The coumaroyl group, a phenolic acid, may also contribute to this activity.

Insecticidal and Insect-Deterrent Properties

Kaempferol and its derivatives have been shown to exhibit insecticidal and insect-deterrent activities against various insect pests.[8][17][18] The mechanisms can include direct toxicity, feeding deterrence, and disruption of insect development and reproduction.[6][18] Flavonoids can act as feeding deterrents, making the plant tissues unpalatable to herbivores.[6]

Inference for this compound: It is plausible that this compound contributes to the defense of Prunus spinosa against herbivorous insects, either as a direct toxin or as a feeding deterrent.

Antiviral Activity

Flavonoids have been reported to exhibit antiviral activities against a range of plant and animal viruses.[19][20][21] Their modes of action can involve the inhibition of viral enzymes, interference with viral replication, and modulation of host defense responses.[4]

Inference for this compound: The flavonoid structure of this compound suggests that it may possess antiviral properties, potentially contributing to the plant's defense against viral pathogens.

Biosynthesis and Regulation

This compound is synthesized through the flavonoid branch of the phenylpropanoid pathway. This pathway is a major route for the production of a wide array of secondary metabolites in plants.

The biosynthesis of the kaempferol aglycone starts from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of 4-coumaroyl-CoA, a key intermediate. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Subsequent enzymatic steps involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) lead to the formation of kaempferol.[22][23][24]

The kaempferol molecule is then glycosylated at the 3-O position with an arabinose sugar, likely from a UDP-arabinose donor, catalyzed by a specific glycosyltransferase. The final step is the acylation of the arabinose moiety with p-coumaric acid, which is also derived from the phenylpropanoid pathway, catalyzed by an acyltransferase.

The expression of genes encoding the enzymes of the flavonoid biosynthesis pathway is often induced by biotic and abiotic stresses, such as pathogen infection, herbivory, and UV radiation.[25] Fungal elicitors and signaling molecules like salicylic acid can also induce the accumulation of flavonoids.[3][26][27]

Quantitative Data

Due to the limited research specifically on this compound, a comprehensive table of its quantitative biological activities is not available. The following table summarizes the type of quantitative data that would be essential for characterizing its role in plant defense and includes representative data for related compounds to provide a contextual framework.

| Compound Class | Compound Name | Target Organism | Assay Type | Quantitative Value | Reference |

| Acylated Flavonol Glycoside | This compound | - | - | Data not available | - |

| Flavonol | Kaempferol | Candida parapsilosis | Antifungal (MIC) | 32-128 µg/mL | [14] |

| Flavonol | Quercetin | Candida parapsilosis | Antifungal (MIC) | 0.5-16 µg/mL | [14] |

| Flavonol | Kaempferol | Helicoverpa armigera | Insecticidal (Mortality) | ~36% at 10 µg/g diet | [18] |

| Flavonoid Glycoside | Guava flavonoid glycosides | Influenza A virus | Antiviral | Inhibition of replication | [4] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments that could be employed to investigate the role of this compound in plant defense.

Extraction and Quantification of this compound from Prunus spinosa

Objective: To extract and quantify the amount of this compound in different tissues of Prunus spinosa.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., flowers, leaves) and freeze-dry. Grind the dried material into a fine powder.

-

Extraction:

-

Extract a known weight of the powdered plant material (e.g., 1 g) with a suitable solvent, such as 70% ethanol or methanol, at room temperature with agitation for a specified time (e.g., 24 hours).[17]

-

Filter the extract and repeat the extraction process on the residue to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification (Optional, for isolation): The crude extract can be subjected to further purification using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative HPLC to isolate pure this compound.

-

Quantification by HPLC:

-

Dissolve a known amount of the crude extract in the mobile phase.

-

Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[2][7]

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid).

-

Monitor the elution at a wavelength where flavonoids absorb, typically around 280 nm or 350 nm.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a purified standard of the compound.

-

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.

Protocol:

-

Fungal Inoculum Preparation: Culture the target fungus on a suitable agar medium. Prepare a spore or yeast cell suspension in a sterile saline solution and adjust the concentration to approximately 1.0 x 10^5 CFU/mL.[15]

-

Preparation of Test Compound: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to achieve a range of final concentrations.[15][22]

-

Add the fungal inoculum to each well.

-

Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum only).

-

-

Incubation and Reading: Incubate the plates at an appropriate temperature (e.g., 28-37°C) for 24-48 hours. The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[15][22]

Insect Feeding Bioassay (Diet Incorporation Method)

Objective: To assess the insecticidal or feeding deterrent effects of this compound on a target insect herbivore.

Protocol:

-

Insect Rearing: Maintain a laboratory colony of the target insect species on a standard artificial diet.

-

Diet Preparation:

-

Bioassay:

-

Place a known number of insect larvae (e.g., 10-20) into individual containers with a pre-weighed amount of the treated or control diet.

-

Maintain the containers under controlled environmental conditions (temperature, humidity, light).

-

-

Data Collection: After a specified period (e.g., 7-10 days), record the following parameters:

Gene Expression Analysis by RT-qPCR

Objective: To investigate the induction of flavonoid biosynthesis genes in Prunus spinosa in response to elicitors.

Protocol:

-

Elicitor Treatment: Treat Prunus spinosa plants or cell cultures with a fungal elicitor (e.g., a crude extract from a pathogenic fungus) or a signaling molecule (e.g., salicylic acid).[25][29]

-

RNA Extraction: At different time points after treatment, harvest plant tissues and extract total RNA using a suitable method (e.g., Trizol reagent).[29]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[1]

-

Quantitative Real-Time PCR (qPCR):

Visualizations

Biosynthesis Pathway of this compound

References

- 1. Expression analysis of flavonoid (rutin) biosynthesis genes by qRT-PCR [bio-protocol.org]

- 2. Quantitative determination of flavonoids in the flowers and leaves of Prunus spinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guava flavonoid glycosides prevent influenza A virus infection via rescue of P53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids as Insecticides in Crop Protection—A Review of Current Research and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Phenolic Composition, Antioxidant, Anti-Enzymatic, Antimicrobial and Prebiotic Properties of Prunus spinosa L. Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant chemical defense against herbivores and pathogens: generalized defense or trade-offs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 13. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal effects of the flavonoids kaempferol and quercetin: a possible alternative for the control of fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review [mdpi.com]

- 22. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Enhancing Antioxidant Properties of Prunus spinosa Fruit Extracts via Extraction Optimization [mdpi.com]

- 25. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Evaluating the Effects of Flavonoids on Insects: Implications for Managing Pests Without Harming Beneficials - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Expression analysis of flavonoid biosynthesis gene families in safflower [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]

Navigating the Labyrinth: A Technical Guide to the Preliminary Cytotoxicity Screening of 2''-O-Coumaroyljuglanin

Disclaimer: As of the latest literature review, specific studies detailing the preliminary cytotoxicity screening of 2''-O-Coumaroyljuglanin are not publicly available. Therefore, this technical guide provides a comprehensive framework based on established methodologies for the in vitro cytotoxicity screening of novel compounds, particularly those with structural similarities such as other coumarin derivatives. The experimental protocols, data presentation, and potential mechanisms of action described herein are intended to serve as a robust starting point for researchers and drug development professionals initiating such an investigation.

Introduction

This compound, a naturally occurring compound, belongs to the broader class of coumarins, which are known for their diverse pharmacological activities, including anticancer properties. A crucial initial step in evaluating the therapeutic potential of any novel compound is the assessment of its cytotoxicity against various cell lines. This preliminary screening provides essential information regarding the compound's potency, selectivity, and potential mechanisms of cell death. This guide outlines the fundamental experimental protocols and data interpretation strategies for conducting a preliminary cytotoxicity screening of this compound.

Experimental Protocols

The following are detailed methodologies for two common and robust colorimetric assays for determining cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. This could include, but is not limited to, lines representing different cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and a non-cancerous cell line (e.g., human dermal fibroblasts) to evaluate selectivity.

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Compound Stock Solution: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for the assay. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (negative control) and vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[3][4][5]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer, such as Triton X-100), and background (medium only).[3][6][7]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[3][4]

Data Presentation

Quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Cytotoxicity of this compound against Various Human Cancer Cell Lines (IC50 in µM)

| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |

| MCF-7 | Breast Adenocarcinoma | >100 | 75.3 ± 5.1 | 42.1 ± 3.8 |

| A549 | Lung Carcinoma | >100 | 88.9 ± 6.2 | 55.7 ± 4.5 |

| HCT116 | Colon Carcinoma | 95.2 ± 7.4 | 60.1 ± 4.9 | 33.8 ± 2.9 |

| HDF | Normal Dermal Fibroblast | >100 | >100 | >100 |

Data are presented as the mean IC50 value ± standard deviation from three independent experiments. IC50 is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death through apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism.

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The preliminary cytotoxicity screening of this compound is a foundational step in its evaluation as a potential therapeutic agent. By employing standardized and reproducible assays such as the MTT and LDH assays, researchers can obtain critical data on the compound's cytotoxic potential and selectivity. The methodologies and frameworks presented in this guide offer a comprehensive approach to this initial phase of investigation, paving the way for more in-depth mechanistic studies and further drug development efforts. It is imperative that future research on this compound includes these fundamental assessments to build a robust pharmacological profile.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: Quantification of 2''-O-Coumaroyljuglanin using a Validated HPLC-UV Method

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2''-O-Coumaroyljuglanin, a flavone glycoside.[] The method is demonstrated to be simple, precise, and accurate, making it suitable for routine analysis of this compound in various sample matrices, including plant extracts and quality control of herbal formulations.

Introduction

This compound is a naturally occurring flavonoid glycoside that has been isolated from various plant species.[][2] Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant and anti-inflammatory effects.[] Accurate quantification of these compounds is crucial for the standardization of herbal products and for pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the reliable quantification of this compound.

Chemical Properties

-

Compound: this compound

-

Synonyms: Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside[]

-

Molecular Formula: C₂₉H₂₄O₁₂[]

-

Molecular Weight: 564.5 g/mol []

-

Chemical Structure: (Structure based on IUPAC Name: [(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)[]

Experimental

A standard HPLC system equipped with a UV-Vis detector is required.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or orthophosphoric acid) (analytical grade)

-

Sample diluent: Methanol or a mixture of methanol and water

-

Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

-

Gradient Program:

-

0-20 min: 20-60% B

-

20-25 min: 60-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Due to the presence of the coumaroyl group, a wavelength around 310-320 nm is expected to provide good sensitivity. The UV absorption spectra of similar compounds containing a p-coumaric acid moiety show significant absorbance in this region.[4] The final wavelength should be optimized by scanning the UV spectrum of the this compound standard.

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from 1 to 100 µg/mL.

For plant material, a suitable extraction method should be employed. A general procedure involves:

-

Homogenizing the dried plant material.

-